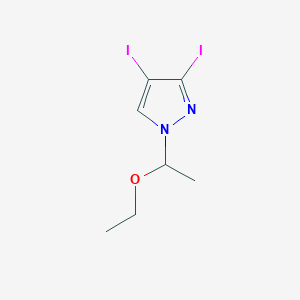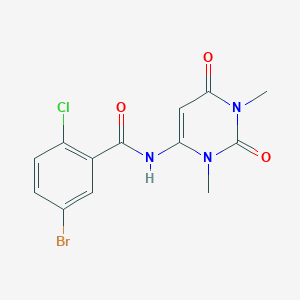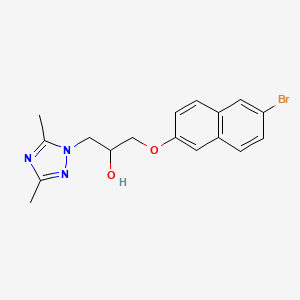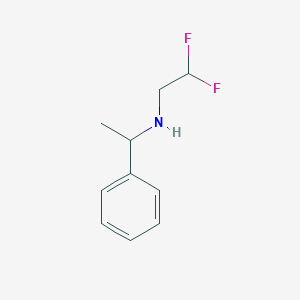![molecular formula C21H21ClFN3O2 B2529119 N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775442-36-8](/img/structure/B2529119.png)
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including condensation reactions, N-methylation, and other modifications to the quinoline core structure. For example, the synthesis of N-[11C]methylated quinoline-2-carboxamides as potential radioligands involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Similarly, the synthesis of a fluorescent quinoline derivative involves condensation of a quinoline carboxylic acid azide with an aminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including N-methylation and condensation steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific compound mentioned includes additional structural features such as a 12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino moiety and a carboxamide group. These features likely contribute to the compound's chemical behavior and potential interactions with biological targets. The presence of fluorine and chlorine atoms suggests potential for increased reactivity or specificity in binding to biological receptors.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, depending on their functional groups. The N-methylated quinoline-2-carboxamides, for instance, are used as radioligands, indicating that they can undergo reactions with peripheral benzodiazepine type receptors . The fluorescent quinoline derivative's synthesis implies that the molecule can undergo reactions such as hydrogenolysis and alkylation . The compound , with its carboxamide group, may also be reactive towards nucleophiles or could participate in the formation of hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. Radiolabeled quinoline derivatives, such as those studied for PET imaging, have specific radioactivity and radiochemical purity that are critical for their function as imaging agents . The fluorescent quinoline derivative's properties are tailored for its role as a fluorogenic probe, which would include its fluorescence characteristics . The compound "N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide" would likely have unique physical and chemical properties related to its structure, such as solubility, stability, and reactivity, which would be important for its potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Novel fluorine-containing derivatives have shown significant antimicrobial potency. The synthesis of these compounds involves Knoevenagel condensation and has been evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Noteworthy derivatives identified exhibit remarkable antimicrobial potency, highlighting the compound's potential in addressing microbial resistance (Desai, Vaghani, & Shihora, 2013).
Anticancer and Anticonvulsant Activities
The compound has also been investigated for its anticancer and anticonvulsant properties. A series of derivatives based on the quinazolinone structure were synthesized and evaluated for their anticonvulsant activity. The research indicated that incorporating amino acids within the synthesized quinazolin-4(3H)-ones improved their bioavailability and anticonvulsant activity, with several new derivatives exhibiting good anticonvulsant activity compared to reference drugs (Noureldin et al., 2017).
Synthesis of Novel Compounds
The exploration into the synthesis of new compounds with this structure has led to the discovery of derivatives with potential biological activities. For example, the synthesis of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines and their evaluation for monoamine oxidase (MAO) activity in vitro and antitumor properties have been reported, indicating that synthesized compounds possess significant antitumor and anti-MAO properties (Markosyan et al., 2006).
Hypotensive Activity
Research has also been conducted on the hypotensive activity of octahydroquinazoline derivatives structurally similar to prazosin. These compounds, including the featured chemical structure, have been shown to possess high hypotensive effects without causing reflex tachycardia, suggesting their potential as α1-blocking agents with prolonged duration of action (El-Sabbagh et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUHSBHEHYCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)


